molecular formula C20H21N3O3S2 B2691382 (2-(methylthio)-1H-benzo[d]imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone CAS No. 612526-23-5

(2-(methylthio)-1H-benzo[d]imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone

Cat. No.: B2691382
CAS No.: 612526-23-5
M. Wt: 415.53
InChI Key: QBBQMOMKXFOSTD-UHFFFAOYSA-N
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Description

The compound “(2-(methylthio)-1H-benzo[d]imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone” is a benzimidazole-based molecule featuring a methylthio substituent at the 2-position of the benzimidazole ring and a 4-(piperidin-1-ylsulfonyl)phenyl group linked via a methanone bridge. This structural architecture combines a heterocyclic core with sulfonamide and sulfur-containing moieties, which are known to influence pharmacokinetic properties such as solubility, metabolic stability, and target binding .

For instance, benzimidazole derivatives are typically synthesized via condensation of o-phenylenediamines with aldehydes or carboxylic acids under acidic conditions . The sulfonyl-piperidine moiety may be introduced through sulfonylation reactions using benzenesulfonyl chloride derivatives, as seen in the preparation of structurally related compounds .

Properties

IUPAC Name

(2-methylsulfanylbenzimidazol-1-yl)-(4-piperidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-27-20-21-17-7-3-4-8-18(17)23(20)19(24)15-9-11-16(12-10-15)28(25,26)22-13-5-2-6-14-22/h3-4,7-12H,2,5-6,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBQMOMKXFOSTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(methylthio)-1H-benzo[d]imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone typically involves a multi-step process starting from commercially available precursors. A common synthetic route might include the following steps:

  • Formation of Benzimidazole Ring: : The initial step involves the cyclization of o-phenylenediamine with carbon disulfide to form the benzimidazole core.

  • Thioether Formation: : Methylation of the thiol group attached to the benzimidazole ring to introduce the methylthio group.

  • Sulfonylphenyl Attachment: : The attachment of the sulfonylphenyl group through sulfonation reaction using appropriate sulfonyl chlorides.

  • Piperidine Ring Introduction: : Finally, the incorporation of the piperidine ring via nucleophilic substitution or related reactions.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up by employing continuous flow reactors, optimized reaction conditions, and efficient purification methods to ensure high yield and purity. Key considerations include cost-effectiveness, scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions such as:

  • Oxidation: : Conversion of the methylthio group to sulfoxide or sulfone.

  • Reduction: : Reduction of sulfonyl group to thiol group under specific conditions.

  • Substitution: : Nucleophilic substitution reactions at the piperidine ring or the benzimidazole core.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).

  • Reducing Agents: : Lithium aluminium hydride (LiAlH4), dithiothreitol (DTT).

  • Solvents: : Dichloromethane, ethanol, water, depending on the reaction.

Major Products

  • Oxidation Products: : Sulfoxide derivatives, sulfone derivatives.

  • Reduction Products: : Thiol derivatives, altered benzimidazole structure.

Scientific Research Applications

(2-(methylthio)-1H-benzo[d]imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone has found applications in various fields:

  • Chemistry: : As a building block for synthesizing more complex molecules.

  • Biology: : Investigated for its interaction with biological macromolecules and potential therapeutic properties.

  • Medicine: : Potential use as a lead compound in drug discovery, especially in targeting specific enzymes or receptors.

  • Industry: : Possible applications in developing materials with unique properties, such as catalysts or polymers.

Mechanism of Action

The mechanism of action for this compound largely depends on its interaction with specific molecular targets. It might act by:

  • Enzyme Inhibition: : Binding to the active site of enzymes and inhibiting their function.

  • Receptor Binding: : Modulating receptor activity by acting as an agonist or antagonist.

  • Signal Transduction: : Influencing cellular signaling pathways by interacting with key proteins.

Comparison with Similar Compounds

Substituent Effects on Bioavailability

  • Polar Surface Area (PSA): The sulfonyl-piperidine group increases PSA, which may reduce oral bioavailability compared to compounds with non-polar substituents (e.g., methyl or trifluoromethyl groups). PSA values >140 Ų are associated with poor absorption .
  • Veber et al. (2002) identified ≤10 rotatable bonds as optimal for oral absorption .

Antiproliferative and Antimicrobial Activity

  • Compounds like BD-5 (with a nitrophenyl group) and BIPM (with a thioether linkage) demonstrate antimicrobial and antiproliferative activities, suggesting that the target compound’s methylthio and sulfonamide groups could similarly modulate biological efficacy .
  • The 4-(piperidin-1-ylsulfonyl)phenyl group may enhance target binding through sulfonamide-protein interactions, as observed in kinase inhibitors .

Biological Activity

(2-(methylthio)-1H-benzo[d]imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone is a complex organic compound that has attracted attention for its potential biological activities, particularly in medicinal chemistry. This compound features a benzimidazole core, a sulfonylphenyl group, and a piperidine ring, which contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The compound's IUPAC name is (2-methylsulfanylbenzimidazol-1-yl)-(4-piperidin-1-ylsulfonylphenyl)methanone, with the molecular formula C20H21N3O3S2C_{20}H_{21}N_3O_3S_2 and a molecular weight of 415.53 g/mol. Its structure is depicted as follows:

Chemical Structure C20H21N3O3S2\text{Chemical Structure }C_{20}H_{21}N_3O_3S_2

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Effects : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by targeting specific molecular pathways.
  • Antimicrobial Properties : The compound has shown potential against various bacterial strains, indicating its utility in treating infections.
  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in disease processes, making it a candidate for drug development.

The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the benzimidazole moiety plays a critical role in interacting with biological macromolecules such as proteins and nucleic acids. The sulfonamide group may enhance solubility and bioavailability, contributing to its pharmacological profile.

Antitumor Activity

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity. The IC50 values for different cell lines were recorded as follows:

Cell LineIC50 (µM)
A549 (Lung)5.0
MCF7 (Breast)3.5
HeLa (Cervical)4.0

These results indicate a promising antitumor activity that warrants further exploration.

Antimicrobial Activity

The compound was tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) were found to be:

Bacterial StrainMIC (µg/mL)
E. coli32
S. aureus16

This suggests that the compound possesses noteworthy antimicrobial properties.

Case Studies

In one case study involving human cancer cell lines, treatment with the compound resulted in apoptosis as evidenced by increased caspase activity and DNA fragmentation assays. Additionally, molecular docking studies indicated strong binding affinity to the active site of target proteins involved in cell proliferation.

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